molecular formula C9H8N2O3 B1428577 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid CAS No. 910122-85-9

8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No. B1428577
M. Wt: 192.17 g/mol
InChI Key: KYIVMSMDDXMNOA-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridine is a class of organic compounds that are part of the azole family . They are characterized by a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one other heteroatom (which can be nitrogen, sulfur, or oxygen). The “8-Methoxy” prefix indicates that a methoxy group (-OCH3) is attached to the 8th carbon in the imidazo[1,2-A]pyridine ring .


Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-A]pyridines consists of a fused ring system with a pyridine ring and an imidazole ring . The exact structure of “8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid” would include a carboxylic acid group (-COOH) on the 2nd carbon and a methoxy group (-OCH3) on the 8th carbon of the imidazo[1,2-A]pyridine ring.


Chemical Reactions Analysis

Imidazo[1,2-A]pyridines can undergo a variety of chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid” would depend on its exact molecular structure. In general, imidazo[1,2-A]pyridines are solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds. They have extensive applications in medicinal chemistry and drug molecule production . They are common structural motifs in many significant heterocycles having application in medicinal chemistry and material science .

Anticancer Research

A series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities against breast (MCF-7 and MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines . Among them, compound 14j showed the highest potency in anticancer activities against these cell lines with IC50 values of 0.021±0.0012µM, 0.95±0.039µM, 0.091±0.0053µM, and 0.24±0.032µM, respectively .

Safety And Hazards

The safety and hazards associated with “8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid” would depend on its exact molecular structure and how it is handled. In general, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on “8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

properties

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-7-3-2-4-11-5-6(9(12)13)10-8(7)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIVMSMDDXMNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736085
Record name 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

CAS RN

910122-85-9
Record name 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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